molecular formula C10H9Cl3O2 B1420731 2-(2,5-Dichlorophenoxy)butanoyl chloride CAS No. 1160257-54-4

2-(2,5-Dichlorophenoxy)butanoyl chloride

Cat. No.: B1420731
CAS No.: 1160257-54-4
M. Wt: 267.5 g/mol
InChI Key: QCQPLNNBTMZBAE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)butanoyl chloride: is a chemical compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a butanoyl chloride group attached to a dichlorophenoxy moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenoxy)butanoyl chloride typically involves the reaction of 2,5-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with scale-up considerations for yield optimization and safety. Industrial processes would also involve stringent control of reaction conditions to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2,5-dichlorophenoxy)butanoic acid.

    Esterification: Reaction with alcohols results in the formation of esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,5-Dichlorophenoxy)butanoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in proteomics research to modify proteins and study their functions .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)butanoyl chloride
  • 2-(3,5-Dichlorophenoxy)butanoyl chloride
  • 2-(2,5-Dichlorophenoxy)acetyl chloride

Comparison:

2-(2,5-Dichlorophenoxy)butanoyl chloride stands out due to its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQPLNNBTMZBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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